molecular formula C29H50O6 B12684645 Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester CAS No. 99554-33-3

Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester

Cat. No.: B12684645
CAS No.: 99554-33-3
M. Wt: 494.7 g/mol
InChI Key: BWJFEDJRIRUXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester is a complex organic compound with a unique structure It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester typically involves esterification reactions. One common method is the reaction of cyclohexanecarboxylic acid with 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acid and alcohol moieties, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic acid, ethyl ester: Similar ester structure but with different alkyl chains.

    Heptanoic acid, ester with 2,2-dimethyl-1,3-propanediol: Similar ester linkage but different carboxylic acid and alcohol components.

Uniqueness

Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester is unique due to its specific combination of a cyclohexane ring, carboxylic acid group, and ester linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

99554-33-3

Molecular Formula

C29H50O6

Molecular Weight

494.7 g/mol

IUPAC Name

[2-(cyclohexanecarbonyloxymethyl)-2-(nonanoyloxymethyl)butyl] cyclohexanecarboxylate

InChI

InChI=1S/C29H50O6/c1-3-5-6-7-8-15-20-26(30)33-21-29(4-2,22-34-27(31)24-16-11-9-12-17-24)23-35-28(32)25-18-13-10-14-19-25/h24-25H,3-23H2,1-2H3

InChI Key

BWJFEDJRIRUXTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCC(CC)(COC(=O)C1CCCCC1)COC(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.